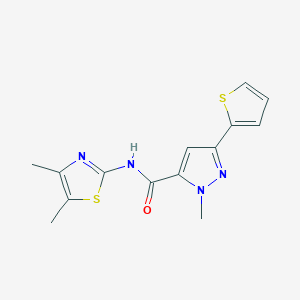

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

描述

N-(4,5-Dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophen-2-yl group at position 3, a methyl group at position 1, and a carboxamide linker to a 4,5-dimethylthiazole moiety. The synthesis of such compounds typically involves multi-step reactions, including cyclization and coupling steps, as seen in analogous carboxamide syntheses .

属性

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2/c1-8-9(2)21-14(15-8)16-13(19)11-7-10(17-18(11)3)12-5-4-6-20-12/h4-7H,1-3H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQGLTUJRJZLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings with the thiophene ring through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogens, alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学研究应用

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In one study, a library of phenylaminopyrazoles was synthesized and tested against cancer cell lines, demonstrating potential antiproliferative activity without cytotoxic effects on normal cells .

1.2 Anti-inflammatory Effects

Compounds containing the pyrazole scaffold have been noted for their anti-inflammatory properties. They can reduce levels of pro-inflammatory cytokines such as TNFα and NO . Some derivatives have been identified as more potent COX-2 inhibitors than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential for treating inflammatory diseases with fewer side effects .

1.3 Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented, with some compounds effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes like DNA-gyrase .

Biochemical Applications

2.1 Enzyme Inhibition Studies

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, structure-based design approaches have been utilized to modify the compound to enhance its binding affinity to target enzymes, such as GSTO1–1, which plays a role in drug metabolism .

2.2 Antioxidant Activity

Recent studies have evaluated the antioxidant potential of pyrazole derivatives through assays like DPPH scavenging. These compounds have demonstrated varying degrees of antioxidant activity, indicating their potential for use in formulations aimed at reducing oxidative stress .

Material Science Applications

3.1 Synthesis of New Materials

The unique structural characteristics of N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide allow it to be utilized in the synthesis of novel materials with specific properties. For instance, it can serve as a precursor for developing new polymeric materials or nanocomposites with enhanced thermal or mechanical properties .

Case Studies

作用机制

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of anticancer activity, it may induce apoptosis or inhibit cell proliferation by interfering with signaling pathways.

相似化合物的比较

Structural Analogues

The target compound shares functional and structural similarities with several classes of heterocyclic carboxamides:

Key Differences :

- Heterocyclic Core : The target compound’s pyrazole core contrasts with thiadiazole-based analogues, which may alter electronic properties and binding affinities.

- Linker Chemistry : The carboxamide linker in the target compound differs from carbothioamide (C=S vs. C=O) in derivatives, affecting hydrogen-bonding capacity .

Crystallographic and Intermolecular Features

- Crystallography Tools : The target compound’s structure determination may utilize SHELX for refinement and Mercury for visualization, as these are industry standards for small-molecule crystallography .

- Hydrogen Bonding: The carboxamide group can act as both donor (N–H) and acceptor (C=O), facilitating dimer formation or chain motifs in crystal packing, as observed in similar compounds . Thiophene and thiazole rings may contribute to π-stacking interactions, stabilizing the lattice.

Physicochemical Properties (Hypothetical Analysis)

- Lipophilicity : The 4,5-dimethylthiazole and thiophene groups likely increase logP compared to phenyl-substituted analogues, impacting bioavailability.

- Melting Points : Thiadiazole derivatives in exhibit high melting points (>200°C) due to strong intermolecular forces; the target compound may follow this trend if crystalline .

生物活性

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, a compound featuring a pyrazole core, has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted hydrazines with β-keto esters. The synthetic route often includes the formation of the pyrazole ring followed by functionalization to introduce the thiazole and thiophene moieties. A typical synthesis might involve:

- Formation of Pyrazole : Reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Thiazole Introduction : Incorporation of 4,5-dimethylthiazole via cyclization reactions.

- Thiophene Functionalization : Substitution reactions to introduce thiophenes at specific positions on the pyrazole ring.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have shown selective toxicity towards cancerous cells compared to noncancerous cells.

Table 1: Cytotoxic Effects on Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | A431 (Cancer) | 20 | 10 |

| 2 | HaCaT (Non-cancer) | 200 | - |

| 3 | MCF7 (Cancer) | 15 | 12 |

Note: The selectivity index is calculated as the ratio of IC50 values between cancerous and noncancerous cells.

In a study utilizing the MTT assay, it was observed that this compound reduced cell viability in A431 metastatic skin cancer cells significantly at concentrations above 0.5 mM . The compound exhibited a biphasic response where low concentrations increased viability while higher concentrations decreased it.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed against various bacterial strains. Preliminary results indicate activity against Gram-negative bacteria such as E. coli, although it demonstrated lower effectiveness against Pseudomonas aeruginosa and fungal strains .

Case Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxicity of several pyrazolone derivatives including N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide on human keratinocyte cell lines. The results indicated that this compound exhibited a significant reduction in viability for cancerous cells while sparing noncancerous cells, suggesting a potential for targeted cancer therapies.

Case Study 2: Antioxidant Mechanism

Research into the antioxidant mechanisms revealed that the compound could mitigate oxidative damage in cellular models exposed to hydrogen peroxide. This protective effect was attributed to its ability to modulate intracellular signaling pathways involved in oxidative stress responses .

常见问题

Q. What are the optimal synthetic routes for N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step pathways, including cyclocondensation of thioamides with α-haloketones and subsequent functionalization of the pyrazole-thiazole core. Key considerations include:

- Reagent selection : Use of thiophene derivatives and methylating agents to introduce substituents at the pyrazole C3 and N1 positions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance cyclization efficiency, while lower temperatures (20–25°C) prevent side reactions during carboxamide coupling .

- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate thiazole ring formation .

Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometry .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methyl (δ 2.3–2.6 ppm) and thiophene protons (δ 6.8–7.4 ppm). The pyrazole NH signal is often absent due to methylation .

- IR spectroscopy : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis. ESI+ mode detects the molecular ion [M+H]⁺ at m/z 388.4 .

Advanced Research Questions

Q. How can computational methods aid in predicting biological activity and optimizing structural analogs?

- Molecular docking : Use AutoDock Vina to model interactions with cancer targets (e.g., EGFR kinase). The thiophene and pyrazole moieties show high affinity for hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .

- QSAR modeling : Train models on datasets of thiazole derivatives to correlate logP values (<3.5) with enhanced blood-brain barrier penetration .

- Reaction pathway simulation : Tools like Gaussian 09 predict transition states for cyclization steps, reducing trial-and-error in synthesis .

Q. What strategies resolve contradictions in crystallographic data, particularly for hydrogen bonding and packing patterns?

- SHELX refinement : Apply TWIN and BASF commands to handle twinning in monoclinic crystals. Use the Olex2 interface for real-space validation of thiazole-thiophene dihedral angles .

- Mercury CSD analysis : Compare packing motifs (e.g., R₂²(8) hydrogen-bonding rings) with analogous structures in the Cambridge Structural Database. Adjust crystallization solvents (e.g., DMSO vs. ethanol) to stabilize desired polymorphs .

Q. How can mechanistic studies elucidate the compound’s antimicrobial activity despite conflicting in vitro results?

- Time-kill assays : Perform at 4–24 hour intervals to distinguish bacteriostatic vs. bactericidal effects. Synergy testing with β-lactams can clarify potentiation effects .

- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation in bacterial biofilms, linking oxidative stress to thiadiazole redox activity .

- Resistance profiling : Serial passage experiments in S. aureus identify mutations in efflux pumps (e.g., NorA) that reduce susceptibility .

Methodological Notes

- Synthetic reproducibility : Pre-dry solvents over molecular sieves to avoid hydrolysis of intermediates .

- Crystallization troubleshooting : Seed with microcrystals from anti-solvent vapor diffusion if spontaneous nucleation fails .

- Data validation : Cross-reference spectral data with synthetic intermediates to confirm regioselectivity .

For structural analogs, refer to derivatives in Table 1 (e.g., N-(5-cyclopropyl-thiadiazol-2-yl) analogs with improved solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。